2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole
Description
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole is a heterocyclic compound that contains both benzimidazole and thiadiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S3/c1-16-9-6-4-3-5-8(9)13-10(16)7-18-12-15-14-11(17-2)19-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWCFTXSCLPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NN=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the thiadiazole ring: This involves the reaction of the benzimidazole derivative with appropriate sulfur-containing reagents under controlled conditions.
Methylation: The final step involves the methylation of the thiadiazole ring to introduce the methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the cleavage of the sulfur-containing groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiadiazole rings .
Scientific Research Applications
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Shares the benzimidazole core but lacks the thiadiazole ring.
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole: Contains a benzoxazole ring instead of a thiadiazole ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a pyrimido ring fused to the benzimidazole core.
Uniqueness
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole is unique due to the presence of both benzimidazole and thiadiazole rings, which confer a combination of biological activities not found in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
